2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a fluoropyrimidine group, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluoropyrimidine and piperidine groups through nucleophilic substitution reactions. The phenyl group is often introduced via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Scientific Research Applications
2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
- 2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine
Uniqueness
2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-16-12-21-13-22-19(16)24-10-8-15(9-11-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMSGJVXXIHMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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